(R)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate
Overview
Description
®-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate is a chiral compound commonly used in organic synthesis. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is often employed to protect amine functionalities during chemical reactions. This compound is particularly significant in the synthesis of peptides and other complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate typically involves the following steps:
Starting Material: The synthesis begins with the appropriate chiral precursor, such as ®-2-amino-4-pentenoic acid.
Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine. This reaction is carried out in an organic solvent such as dichloromethane at low temperatures to prevent side reactions.
Esterification: The carboxylic acid group is then esterified using methanol and a catalyst like sulfuric acid or a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: In industrial settings, the synthesis of ®-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the double bond in the pent-4-enoate moiety.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The Boc-protected amine can participate in nucleophilic substitution reactions, where the Boc group can be removed under acidic conditions to reveal the free amine.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.
Major Products:
Oxidation: Products may include carboxylic acids or diols.
Reduction: The primary product is the corresponding alcohol.
Substitution: The major product is the free amine after Boc removal.
Scientific Research Applications
®-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate has several applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules, serving as a protected intermediate.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: The compound is utilized in the production of fine chemicals and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of ®-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate primarily involves its role as a protected intermediate. The Boc group protects the amine functionality during various chemical reactions, preventing unwanted side reactions. Upon completion of the desired transformations, the Boc group can be removed to reveal the free amine, which can then participate in further reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate: The enantiomer of the compound, differing in the configuration around the chiral center.
Methyl 2-((tert-butoxycarbonyl)amino)pentanoate: Lacks the double bond in the pent-4-enoate moiety.
Ethyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness: ®-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate is unique due to its specific chiral configuration and the presence of both the Boc-protected amine and the pent-4-enoate moiety. This combination makes it particularly useful in asymmetric synthesis and the preparation of complex organic molecules.
Properties
IUPAC Name |
methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-6-7-8(9(13)15-5)12-10(14)16-11(2,3)4/h6,8H,1,7H2,2-5H3,(H,12,14)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APXWRHACXBILLH-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC=C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC=C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20728895 | |
Record name | Methyl (2R)-2-[(tert-butoxycarbonyl)amino]pent-4-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20728895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150652-96-3 | |
Record name | Methyl (2R)-2-[(tert-butoxycarbonyl)amino]pent-4-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20728895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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